molecular formula C10H6Cl2O2 B1620594 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 426229-84-7

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1620594
CAS No.: 426229-84-7
M. Wt: 229.06 g/mol
InChI Key: GBYFSVNODFASGY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6Cl2O2. It is a solid at room temperature and is used primarily in organic synthesis as an intermediate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl alcohol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor for the synthesis of potential pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The propargyl group allows for the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dichloro-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYFSVNODFASGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366733
Record name 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426229-84-7
Record name 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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